molecular formula C10H13B B1628604 1-Bromo-2-isobutylbenzene CAS No. 80304-54-7

1-Bromo-2-isobutylbenzene

Cat. No.: B1628604
CAS No.: 80304-54-7
M. Wt: 213.11 g/mol
InChI Key: HJQLGKFRJIWWAT-UHFFFAOYSA-N
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Description

1-Bromo-2-isobutylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromine atom is substituted at the first position and an isobutyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-isobutylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-isobutylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .

Another method involves the hydrogenation of 1-bromo-2-(2-methylprop-1-en-1-yl)benzene using platinum(IV) oxide (PtO2) as a catalyst under hydrogen gas (H2) at room temperature .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-isobutylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of 2-isobutylphenol or 2-isobutylaniline.

    Oxidation: Formation of 2-isobutylbenzoic acid.

    Reduction: Formation of 2-isobutylbenzene.

Scientific Research Applications

1-Bromo-2-isobutylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isobutylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution reactions, leading to the formation of different derivatives. The isobutyl group can also undergo oxidation or reduction, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

    1-Bromo-2-methylbenzene: Similar structure but with a methyl group instead of an isobutyl group.

    1-Bromo-2-ethylbenzene: Contains an ethyl group instead of an isobutyl group.

    1-Bromo-2-propylbenzene: Contains a propyl group instead of an isobutyl group.

Uniqueness: 1-Bromo-2-isobutylbenzene is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

1-bromo-2-(2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLGKFRJIWWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593585
Record name 1-Bromo-2-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80304-54-7
Record name 1-Bromo-2-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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